6-bromo-1H-indazole-4-carbohydrazide
Description
6-Bromo-1H-indazole-4-carbohydrazide (CAS: 1369042-49-8) is a brominated indazole derivative featuring a carbohydrazide (-CONHNH₂) substituent at the 4-position of the heterocyclic core. Its molecular formula is C₈H₇BrN₄O, with a molecular weight of 255.08 g/mol . The compound is of interest in medicinal chemistry due to the electrophilic bromine atom (enhancing lipophilicity and halogen bonding) and the carbohydrazide group, which can participate in hydrogen bonding and metal coordination. It is commercially available for research purposes, primarily in drug discovery pipelines .
Properties
Molecular Formula |
C8H7BrN4O |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-1H-indazole-4-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-4-1-5(8(14)12-10)6-3-11-13-7(6)2-4/h1-3H,10H2,(H,11,13)(H,12,14) |
InChI Key |
UPBGCICNZXGZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)NN)C=NN2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural analogs of 6-bromo-1H-indazole-4-carbohydrazide, emphasizing substituent variations and their implications:
Key Research Findings
Crystallographic Behavior
- The carbohydrazide group in the title compound is expected to form hydrogen-bonded dimers, akin to 6-bromo-4-hydrazinylidene benzothiazine derivatives, which exhibit N–H···O and N–H···N interactions stabilizing crystal lattices . In contrast, the carboxylic acid analog () may form salt bridges or coordinate with metal ions due to its acidic proton.
Bioactivity and Solubility
- Carbohydrazide vs. Carboxylic Acid: The carbohydrazide group offers dual hydrogen bond donors (NH–NH₂), enhancing interactions with biological targets like enzymes or receptors. The carboxylic acid analog, while more acidic, may exhibit lower membrane permeability .
- Nitro vs.
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